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Abstract
Centrolobine, a naturally occurring diarylheptanoid, has garnered significant interest within the

scientific community for its notable biological activities, particularly its antiparasitic and

antibiotic properties. This technical guide provides a comprehensive overview of the physical

and chemical properties of (-)-Centrolobine, its spectral characteristics, and its known

biological effects, with a focus on its action against Leishmania amazonensis. Detailed

experimental protocols for its isolation and characterization are also presented to facilitate

further research and development.

Introduction
Centrolobine is a secondary metabolite belonging to the diarylheptanoid class of compounds,

characterized by two aromatic rings linked by a seven-carbon chain. It is most notably isolated

from the heartwood of trees of the Centrolobium genus, such as Centrolobium robustum. The

molecule features a tetrahydropyran ring, which contributes to its unique stereochemistry and

biological activity. This guide focuses on the levorotatory enantiomer, (-)-Centrolobine, which

is the naturally occurring form.
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The fundamental physical and chemical properties of (-)-Centrolobine are summarized in the

table below. As a diarylheptanoid, it exhibits poor solubility in water but is soluble in various

organic solvents.

Property Value Reference

Molecular Formula C₂₀H₂₄O₃ [1]

Molecular Weight 312.4 g/mol [1]

Melting Point Not explicitly reported

Boiling Point Not explicitly reported

Solubility

Poor in water; Soluble in

organic solvents such as

chloroform, methanol, and

ethyl acetate.

[2]

Appearance Not explicitly reported

Spectral Data
The structural elucidation of (-)-Centrolobine has been accomplished through various

spectroscopic techniques. The following sections detail the characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of (-)-Centrolobine, typically recorded in deuterated chloroform

(CDCl₃), provide a detailed map of its carbon-hydrogen framework.

¹H NMR (CDCl₃): (Note: Specific chemical shifts (δ) and coupling constants (J) can vary slightly

depending on the solvent and instrument.)

A representative, though not fully detailed, ¹H NMR spectrum in CDCl₃ would show signals in

the aromatic region (around δ 6.8-7.3 ppm) corresponding to the protons on the two phenyl

rings. The methoxy group protons would appear as a singlet around δ 3.8 ppm. The protons on

the tetrahydropyran ring and the ethyl linker would produce a complex set of multiplets in the

upfield region of the spectrum.[3][4]
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¹³C NMR (CDCl₃): The ¹³C NMR spectrum would display 20 distinct carbon signals, consistent

with the molecular formula. Characteristic signals include those for the aromatic carbons (δ

110-160 ppm), the methoxy carbon (around δ 55 ppm), and the aliphatic carbons of the

tetrahydropyran ring and ethyl chain (in the upfield region).[5]

Infrared (IR) Spectroscopy
The FTIR spectrum of (-)-Centrolobine reveals the presence of its key functional groups.

Wavenumber (cm⁻¹) Vibration Functional Group

~3400 (broad) O-H stretch Phenolic hydroxyl group

~3030 C-H stretch Aromatic C-H

~2930, ~2850 C-H stretch Aliphatic C-H

~1610, ~1510 C=C stretch Aromatic ring

~1240 C-O stretch Aryl ether

~1170 C-O stretch Tetrahydropyran ether

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of (-)-Centrolobine in a solvent like methanol or ethanol is expected to

show absorption maxima (λ_max) characteristic of its phenyl chromophores. Diarylheptanoids

typically exhibit absorption bands in the UV region. For (-)-Centrolobine, λ_max values are

anticipated around 225 nm and 278 nm, corresponding to the electronic transitions within the

aromatic rings.[6][7]

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of (-)-Centrolobine. In an electron ionization

(EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 312. The

fragmentation pattern would likely involve cleavage of the ether linkages and the ethyl side

chain, providing further structural information.[8][9][10]
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(-)-Centrolobine has demonstrated significant antileishmanial activity, particularly against the

promastigote and amastigote forms of Leishmania amazonensis.[11][12][13] Diarylheptanoids,

as a class, are known to interfere with the host-parasite interaction.[14]

The precise mechanism of action of (-)-Centrolobine against Leishmania amazonensis is not

yet fully elucidated. However, studies on related diarylheptanoids and the general response of

Leishmania to chemotherapy suggest potential targets. Leishmania parasites are known to

manipulate host cell signaling pathways to ensure their survival, including pathways related to

apoptosis and immune response.[15] It is hypothesized that diarylheptanoids may disrupt these

manipulated pathways, leading to parasite death.

One potential area of interference is the parasite's lipid metabolism. Leishmania amazonensis

cannot synthesize its own cholesterol and relies on scavenging it from the host, a process

involving specific membrane lipid microdomains.[16] Disruption of these microdomains or the

associated signaling could be a possible mechanism of action for lipophilic compounds like (-)-

Centrolobine.

Further research is required to pinpoint the specific signaling pathways in Leishmania

amazonensis that are modulated by (-)-Centrolobine.

Experimental Protocols
Isolation of (-)-Centrolobine from Centrolobium
robustum
The following is a general protocol for the isolation and purification of (-)-Centrolobine from the

heartwood of Centrolobium robustum.
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Figure 1: General workflow for the isolation of (-)-Centrolobine.
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Methodology:

Extraction: The dried and powdered heartwood of Centrolobium robustum is subjected to

maceration with a suitable organic solvent, such as hexane or ethanol, at room temperature

for several days.

Concentration: The resulting extract is filtered, and the solvent is removed under reduced

pressure to yield a crude extract.

Chromatographic Separation: The crude extract is then subjected to column chromatography

on silica gel.

Elution: A gradient elution system, typically starting with a non-polar solvent like hexane and

gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the

components of the extract.

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer

chromatography (TLC) to identify those containing (-)-Centrolobine.

Purification: The fractions rich in (-)-Centrolobine are combined, and the solvent is

evaporated. Final purification is achieved through recrystallization from a suitable solvent

system or by using preparative high-performance liquid chromatography (HPLC).

Spectroscopic Analysis
The following outlines the general procedures for obtaining the spectral data of (-)-

Centrolobine.
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Figure 2: Workflow for the spectroscopic characterization of (-)-Centrolobine.

Methodologies:

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR

spectrometer. The sample is dissolved in an appropriate deuterated solvent, most commonly

CDCl₃, with tetramethylsilane (TMS) used as an internal standard.[3][4][17][18]

FTIR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared

spectrophotometer. The sample can be prepared as a KBr pellet or as a thin film on a salt

plate.[19][20][21]

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a double-beam UV-

Vis spectrophotometer. A dilute solution of the compound in a UV-transparent solvent (e.g.,

methanol or ethanol) is used.[7][22]

Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer, with

ionization techniques such as electron ionization (EI) or electrospray ionization (ESI) to

determine the molecular weight and fragmentation pattern.[23][24]

Signaling Pathways
While the specific signaling pathways in Leishmania amazonensis directly affected by (-)-

Centrolobine are yet to be definitively identified, several pathways are known to be crucial for
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the parasite's survival and are potential targets.
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Figure 3: Putative signaling pathways in Leishmania potentially targeted by (-)-Centrolobine.

Potential Targets:

Lipid Metabolism and Membrane Integrity: As a lipophilic molecule, (-)-Centrolobine may

interact with the parasite's cell membrane, disrupting its structure and function, including the

uptake of essential lipids like cholesterol.[16]

Apoptosis Pathways:Leishmania is known to inhibit apoptosis in host macrophages to create

a favorable environment for its replication. (-)-Centrolobine could potentially counteract this

by inducing apoptosis in the parasite or the infected host cell.

Immune Evasion Mechanisms: The parasite manipulates host signaling pathways such as

the MAPK and PI3K pathways to evade the immune response. Diarylheptanoids may restore

the host's ability to clear the parasite by modulating these pathways.

Conclusion
(-)-Centrolobine is a promising natural product with significant antileishmanial activity. This

guide has summarized its key physical, chemical, and spectral properties. While its exact
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mechanism of action is still under investigation, its impact on the host-parasite interaction and

potential disruption of key signaling pathways in Leishmania amazonensis make it a compelling

candidate for further drug development. The provided experimental protocols offer a foundation

for researchers to isolate, characterize, and further investigate this potent diarylheptanoid.

Future studies should focus on elucidating its precise molecular targets and signaling pathways

to fully realize its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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